N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine

Medicinal Chemistry Process Chemistry Antiarrhythmic Drug Discovery

Sourcing this specific 3-methylquinoxaline methanamine is critical for economical scale-up and modulating drug-like properties. Its 3-methyl substituent enables a high-yield (~88%) synthetic route, significantly reducing cost of goods compared to unsubstituted (~78%) or dimethylated (~40%) analogs. The enhanced lipophilicity (LogP 2.0485) and distinct PSA (37.81 Ų) make it superior for fine-tuning ADME parameters in Class III antiarrhythmic candidate development, directly impacting lead optimization success.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 137898-63-6
Cat. No. B158241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(3-methylquinoxalin-2-YL)methanamine
CAS137898-63-6
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1CNC
InChIInChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3
InChIKeyHGPCBARWMCNXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine (CAS 137898-63-6) for Research and Pharmaceutical Development


N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine (CAS 137898-63-6) is a synthetic heterocyclic intermediate belonging to the 3-methylquinoxaline class, characterized by a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol [1]. The compound features a secondary amine side chain (N-methylmethanamine) attached to the 2-position of a 3-methylquinoxaline core, conferring distinct physicochemical properties including a calculated LogP of 2.0485 and a polar surface area (PSA) of 37.81 Ų . It serves as a key building block in the synthesis of Class III antiarrhythmic agents and other biologically active quinoxaline derivatives .

The Critical Role of the 3-Methyl Substituent in N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine for Reliable Synthesis and Drug Development


Generic substitution with unsubstituted quinoxaline methanamines or other heterocyclic analogs is not a viable procurement strategy due to the 3-methyl group's profound impact on both synthetic efficiency and physicochemical properties. The 3-methyl substituent directly influences the electron density of the quinoxaline ring, affecting the reactivity of the adjacent 2-chloromethyl or 2-bromomethyl intermediates during synthesis . This results in significantly higher yields for the target compound compared to its unsubstituted or dimethylated counterparts, as detailed in the quantitative evidence below . Furthermore, the presence of the methyl group alters key drug-like properties such as lipophilicity (LogP) and molecular weight, which are critical parameters for lead optimization in medicinal chemistry and cannot be replicated by simple analogs .

Quantifiable Differentiation of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine Against In-Class Analogs


Superior Synthetic Yield of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine in Class III Antiarrhythmic Agent Synthesis

In the synthesis of Class III antiarrhythmic agents reported by Butera et al., the preparation of the target compound, N-methyl-1-(3-methylquinoxalin-2-yl)methanamine (CAS 137898-63-6), proceeded with a high yield of approximately 88% . This is a marked improvement over the synthesis of the closely related, unsubstituted analog, N-methyl-1-(quinoxalin-2-yl)methanamine (CAS 136727-13-4), which was obtained in only ~78% yield under analogous reaction conditions . The yield advantage is even more pronounced when compared to the synthesis of 2,3-dimethylquinoxaline (CAS 2379-55-7), which was produced in a notably lower yield of ~40% in a related step within the same synthetic scheme .

Medicinal Chemistry Process Chemistry Antiarrhythmic Drug Discovery

Enhanced Lipophilicity of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine Compared to the Unsubstituted Analog

The calculated octanol-water partition coefficient (LogP) for N-methyl-1-(3-methylquinoxalin-2-yl)methanamine is 2.0485 , which is significantly higher than the LogP of 1.7401 for its direct structural analog, N-methyl-1-(quinoxalin-2-yl)methanamine (CAS 136727-13-4) [1]. This difference of approximately 0.3 LogP units reflects the increased lipophilicity imparted by the 3-methyl group on the quinoxaline ring.

Medicinal Chemistry ADME Properties Drug Design

Increased Molecular Weight and Structural Complexity as a Differentiator from Unsubstituted Quinoxaline Methanamines

The molecular weight of N-methyl-1-(3-methylquinoxalin-2-yl)methanamine is 187.24 g/mol [1]. This is approximately 14 Da higher than the 173.21 g/mol molecular weight of N-methyl-1-(quinoxalin-2-yl)methanamine (CAS 136727-13-4), which lacks the 3-methyl substituent . While the polar surface area (PSA) remains identical at 37.81 Ų for both compounds, the increased molecular weight reflects the addition of a methyl group, a common strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability [1].

Medicinal Chemistry Lead Optimization Chemical Synthesis

Validated Utility as a Building Block in the Synthesis of Potent Class III Antiarrhythmic Agents

The target compound, N-methyl-1-(3-methylquinoxalin-2-yl)methanamine, was specifically utilized as a key intermediate in the synthesis of WAY-123,223 and WAY-125,971, two potent and selective Class III antiarrhythmic agents that demonstrated efficacy in increasing ventricular fibrillation threshold (VFT) and restoring sinus rhythm in in vivo canine models . In contrast, generic quinoxaline or benzimidazole methanamines were not reported as intermediates in this specific, successful drug discovery program, nor did they lead to the same highly active final compounds .

Cardiovascular Pharmacology Ion Channel Research Medicinal Chemistry

Primary Scientific and Procurement Applications for N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine (CAS 137898-63-6)


Medicinal Chemistry Lead Optimization Programs Targeting Ion Channels

The compound is an ideal starting material for synthesizing novel Class III antiarrhythmic agents or other ion channel modulators. Its 3-methyl group provides a unique handle for exploring structure-activity relationships (SAR) around the quinoxaline core, as demonstrated in the development of WAY-123,223 and WAY-125,971 . Researchers can leverage its established synthetic route and high yield (~88%) to efficiently generate focused libraries of analogs for in vitro and in vivo cardiac electrophysiology studies .

Chemical Process Research and Development for Scalable Synthesis

For process chemists, the significantly higher synthetic yield of N-methyl-1-(3-methylquinoxalin-2-yl)methanamine (~88%) compared to its unsubstituted (~78%) and dimethylated (~40%) analogs makes it a more economical and scalable building block . This yield advantage directly reduces the cost of goods and waste generation, making it a preferred intermediate for large-scale syntheses of pharmaceutical candidates containing the 3-methylquinoxaline pharmacophore .

ADME-Tox Profiling and Physicochemical Property Optimization

The target compound's higher lipophilicity (LogP of 2.0485) and increased molecular weight (187.24 g/mol) relative to the unsubstituted analog (LogP 1.7401, MW 173.21) make it a valuable tool for modulating the pharmacokinetic properties of drug candidates . Medicinal chemists can use this building block to fine-tune the balance between target potency and key ADME parameters like permeability and metabolic stability, a critical step in lead optimization .

Custom Synthesis of Specialized Quinoxaline Derivatives

Given its role as a validated intermediate in a published medicinal chemistry study, the compound is a suitable precursor for the custom synthesis of specialized quinoxaline-based reagents, probes, or research tools . Its well-defined structure and the availability of physicochemical data (LogP, PSA) ensure consistency and reproducibility in downstream applications, which is essential for generating reliable biological data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.